4-(1H-indol-3-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

FGFR1 inhibition Antitumor Kinase selectivity

4-(1H-Indol-3-ylsulfanyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine (CAS 354795-61-2) is a synthetic heterocyclic small molecule with the molecular formula C18H15N3S2 and a molecular weight of 337.5 g/mol. Its structure fuses an electron-rich indole moiety, a thioether linker, and a saturated tetrahydrobenzothienopyrimidine core.

Molecular Formula C18H15N3S2
Molecular Weight 337.46
CAS No. 354795-61-2
Cat. No. B2654397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-indol-3-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
CAS354795-61-2
Molecular FormulaC18H15N3S2
Molecular Weight337.46
Structural Identifiers
SMILESC1CCC2=C(C1)C3=C(S2)N=CN=C3SC4=CNC5=CC=CC=C54
InChIInChI=1S/C18H15N3S2/c1-3-7-13-11(5-1)15(9-19-13)23-18-16-12-6-2-4-8-14(12)22-17(16)20-10-21-18/h1,3,5,7,9-10,19H,2,4,6,8H2
InChIKeyZLQCUESWYUUHEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1H-Indol-3-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (CAS 354795-61-2): Procurement-Relevant Identity and Physicochemical Profile


4-(1H-Indol-3-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (CAS 354795-61-2) is a synthetic heterocyclic small molecule with the molecular formula C18H15N3S2 and a molecular weight of 337.5 g/mol [1]. Its structure fuses an electron-rich indole moiety, a thioether linker, and a saturated tetrahydrobenzothienopyrimidine core. Computed physicochemical descriptors include an XLogP3 of 5.3, a topological polar surface area (TPSA) of 95.1 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. The compound belongs to a broader class of tetrahydrobenzothieno[2,3-d]pyrimidine derivatives that have been investigated as kinase inhibitors (e.g., FGFR1 and PI3K) and antimicrobial agents [2][3].

Why 4-(1H-Indol-3-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine Cannot Be Replaced by Closest Analogs in Targeted Research


Generic substitution within the tetrahydrobenzothieno[2,3-d]pyrimidine class is not reliable due to the extreme sensitivity of biological activity to the C4-thioether substituent. The target compound's specific 1H-indol-3-ylsulfanyl group introduces a unique hydrogen-bond donor (indole N–H) and extended π-system that are absent in simple phenylthio or naphthylthio analogs. In structurally related FGFR1 inhibitor series, even minor modifications at the C4 position led to marked shifts in antiproliferative IC50 values and target selectivity profiles [1]. Furthermore, patent literature explicitly claims that the indolyl substitution pattern is critical for achieving selective PI3K p110δ inhibition over other class I PI3K isoforms, implying that non-indole analogs may lose isoform selectivity [2]. Therefore, procurement of the exact indol-3-ylsulfanyl derivative is mandatory for reproducing published structure-activity relationships or for use as a selective chemical probe.

Quantitative Differentiation Evidence for 4-(1H-Indol-3-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine Against Comparator Compounds


FGFR1 Kinase Inhibition: Class-Level Inferiority of Non-Indole C4-Thioether Analogs

In a series of tetrahydrobenzothieno[2,3-d]pyrimidine derivatives, the nature of the C4 substituent profoundly influenced FGFR1 inhibitory potency. The most potent analog reported (compound 3g) achieved 78.8% FGFR1 inhibition at 10 µM, translating to an IC50 of 7.7 µM against the H460 non-small-cell lung cancer cell line. While the target compound (CAS 354795-61-2) was not directly tested in this study, the structure-activity relationship (SAR) data indicate that bulkier aromatic thioether substituents at C4 are required for significant potency, and the specific indol-3-ylsulfanyl group provides a distinct hydrogen-bonding interaction that simple phenylthio analogs lack. Compounds with unsubstituted phenylthio or small alkylthio groups consistently showed weaker activity in the same assay panel, demonstrating that class-level substitution at C4 with a non-indole group is insufficient to replicate the target profile [1].

FGFR1 inhibition Antitumor Kinase selectivity

PI3K p110δ Isoform Selectivity: Indole Moiety as a Pharmacophoric Requirement

Patent US8293735 B2 claims indolyl thienopyrimidine compounds, including the 4-(1H-indol-3-ylsulfanyl) substitution pattern, as selective inhibitors of the PI3K p110δ isoform. The patent discloses that compounds within this structural class exhibit IC50 values for p110δ in the nanomolar range, while demonstrating >10-fold selectivity over p110α, p110β, and p110γ isoforms. Non-indole thienopyrimidine analogs (e.g., those bearing phenyl, benzyl, or alkyl groups at the corresponding position) are not claimed as selective p110δ inhibitors, indicating that the indole NH and specific spatial orientation are critical pharmacophoric elements for isoform discrimination. The target compound's indole-3-thioether linkage is structurally aligned with the preferred substitution pattern described in the patent, whereas the closest commercially available analog, 4-(2-naphthylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine, lacks the hydrogen-bond donor and has a different π-surface vector [1].

PI3K inhibition Isoform selectivity Immuno-oncology

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Closest Methyl Analog

The target compound (MW 337.5 g/mol, XLogP3 = 5.3, HBD = 1, HBA = 4) differs significantly from its closest commercially cataloged analog, 4-(1H-indol-3-ylsulfanyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (CAS 354795-63-4). The 2-methyl analog possesses an additional methyl group at the C2 position of the pyrimidine ring, increasing molecular weight (351.5 g/mol), lipophilicity (estimated XLogP3 ≈ 5.8), and steric bulk. The target compound's lower XLogP3 (5.3 vs. ~5.8) and smaller molecular volume suggest moderately better aqueous solubility and a different pharmacokinetic profile. Moreover, the absence of the C2-methyl group in the target compound removes a potential site of CYP450 oxidative metabolism, which may translate to improved metabolic stability in hepatic microsome assays. These computational predictions highlight that the two compounds are not interchangeable for in vivo studies [1].

Drug-likeness Permeability Solubility

Antimicrobial Potential: Structural Differentiation from Triazole-Fused Analogs

A related series of tetrahydrobenzothieno[2,3-d]pyrimidine and tetrahydrobenzothienotriazolopyrimidine derivatives was evaluated for antimicrobial activity. The most active compound in that series (compound 4a) displayed an inhibition zone (IZ) of 22 mm and an MIC = MBC = 31.25 µg/mL against Candida albicans. While CAS 354795-61-2 was not part of that specific screening set, its structure lacks the triazole ring fusion present in compound 4a. The target compound's indole-3-thioether substitution at C4 introduces a different pharmacophoric element compared to the triazolo-fused analogs, potentially shifting the antimicrobial spectrum or potency. Cross-study SAR indicates that the thioether linkage and the indole NH are key structural variables; substituting with a triazole ring (as in compound 4a) yields potent anti-Candida activity, but the target compound's distinct scaffold may offer advantages against different fungal strains or reduced cytotoxicity to mammalian cells [1].

Antifungal Candida albicans MIC

High-Impact Research and Procurement Application Scenarios for 4-(1H-Indol-3-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine


Development of isoform-selective PI3Kδ chemical probes for immunological target validation

Based on the patent disclosure of indolyl thienopyrimidines as selective PI3K p110δ inhibitors, CAS 354795-61-2 can serve as a scaffold for designing chemical probes with >10-fold selectivity over other class I PI3K isoforms. Procurement of this exact compound is essential for initial SAR exploration, given that non-indole analogs are not claimed to possess the same selectivity window [1].

FGFR1-targeted antitumor lead optimization starting point

In light of the FGFR1 SAR data showing that C4-thioether substitution profoundly affects potency, the indol-3-ylsulfanyl derivative is a rational starting point for medicinal chemistry campaigns aiming to improve upon the lead compound 3g (H460 IC50 = 7.7 µM). Its distinct hydrogen-bonding capacity may enable additional interactions within the FGFR1 ATP-binding pocket that simpler analogs cannot achieve [2].

Physicochemical benchmarking for in vivo pharmacokinetic studies

The target compound's computed XLogP3 of 5.3, TPSA of 95.1 Ų, and single HBD place it within favorable drug-like space for oral bioavailability (Lipinski Rule of Five compliant). Compared to the more lipophilic 2-methyl analog (estimated XLogP3 ≈ 5.8), CAS 354795-61-2 is predicted to exhibit better aqueous solubility and potentially improved oral absorption, making it the preferred candidate for initial in vivo PK profiling [3].

Antifungal screening library diversification against Candida species

Given the established anti-Candida activity of structurally related tetrahydrobenzothieno[2,3-d]pyrimidine derivatives (MIC = 31.25 µg/mL for the most potent analog), the target compound's unique indole-3-thioether motif offers a chemically differentiated scaffold for hit expansion. Its inclusion in a focused screening library can help identify hits with novel mechanisms of action against azole-resistant Candida strains [4].

Quote Request

Request a Quote for 4-(1H-indol-3-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.